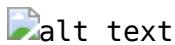


Spectroscopic Data of 2-(Methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylsulfonyl)aniline


Cat. No.: B181356

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(methylsulfonyl)aniline** (CAS No: 2987-49-7). Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

Property	Value
Compound Name	2-(Methylsulfonyl)aniline
CAS Number	2987-49-7
Molecular Formula	C ₇ H ₉ NO ₂ S
Molecular Weight	171.22 g/mol
Structure	alt text

Spectroscopic Data

The following sections present predicted spectroscopic data for **2-(methylsulfonyl)aniline**.

This data is computationally generated and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	dd	1H	Ar-H (ortho to SO_2CH_3)
~7.50	ddd	1H	Ar-H (para to NH_2)
~6.85	ddd	1H	Ar-H (para to SO_2CH_3)
~6.75	dd	1H	Ar-H (ortho to NH_2)
~4.50	br s	2H	NH_2
~3.10	s	3H	SO_2CH_3

Note: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet. Coupling constants are not provided for predicted data.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~148.0	C-NH ₂
~134.0	C-SO ₂ CH ₃
~130.0	Ar-CH
~120.0	Ar-CH
~118.0	Ar-CH
~115.0	Ar-CH
~45.0	SO ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3450 - 3350	Medium	N-H asymmetric & symmetric stretch	Primary Amine (-NH ₂)
~3100 - 3000	Medium	C-H aromatic stretch	Aromatic Ring
~1620 - 1580	Strong	N-H bend	Primary Amine (-NH ₂)
~1500 - 1400	Strong	C=C aromatic ring stretch	Aromatic Ring
~1310 - 1280	Strong	S=O asymmetric stretch	Sulfonyl Group (-SO ₂)
~1160 - 1130	Strong	S=O symmetric stretch	Sulfonyl Group (-SO ₂)
~1300 - 1200	Medium	C-N stretch	Aryl Amine
~850 - 750	Strong	C-H out-of-plane bend	Substituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
171	High	[M] ⁺ (Molecular Ion)
106	Medium	[M - SO ₂ CH ₃] ⁺
92	High	[M - SO ₂ CH ₃ - CH ₂] ⁺ or [C ₆ H ₆ N] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

- Weigh 5-10 mg of **2-(methylsulfonyl)aniline**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H spectrum using a standard pulse sequence.
- Acquire the ^{13}C spectrum with proton decoupling.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-(methylsulfonyl)aniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

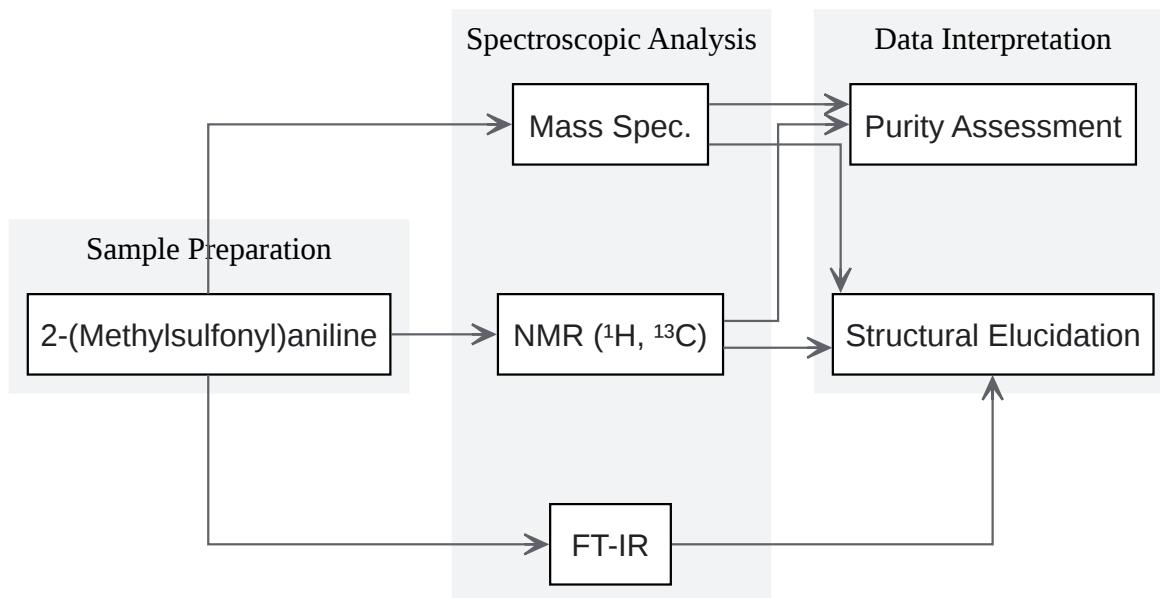
Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

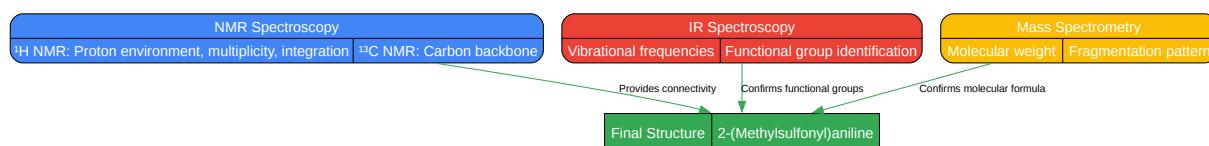
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:


- For a solid probe, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.
- For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the gas chromatograph.

Data Acquisition:

- The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A mass spectrum is recorded, plotting ion abundance versus m/z .


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

[Click to download full resolution via product page](#)

Caption: A general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: The flow of information from different spectroscopic techniques to the final structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Data of 2-(Methylsulfonyl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b181356#spectroscopic-data-of-2-methylsulfonyl-aniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com